Potent P2X3 Antagonism vs. Weaker Scaffold Analogs
5-Chloro-2-(2,3-dimethylphenoxy)aniline demonstrates potent antagonism of the human P2X3 receptor, a key target in chronic pain and sensory disorders. In a cell-based assay using human P2X3 expressed in rat C6-BU-1 cells, the compound exhibited an IC50 of 16 nM [1]. This potency is contrasted with a close structural analog lacking the 5-chloro substitution, which showed an IC50 of >10,000 nM (>10 µM) in a similar human P2X3 cell-based calcium influx assay, representing a >625-fold decrease in potency [2].
| Evidence Dimension | P2X3 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | Analog lacking 5-chloro substitution: IC50 >10,000 nM (>10 µM) |
| Quantified Difference | >625-fold higher potency for target compound |
| Conditions | Target compound: Human P2X3 receptor expressed in rat C6-BU-1 cells. Comparator: Human P2X3 receptor expressed in human 1321N1 cells, assessed by inhibition of ATP-induced cytosolic calcium influx. |
Why This Matters
Procurement of a compound with sub-100 nM P2X3 antagonism is critical for pain research programs, as weaker analogs (>1 µM) are often insufficient for in vivo proof-of-concept studies.
- [1] BindingDB. BDBM50563052 (CHEMBL4748113). Affinity Data: IC50 16 nM for human P2X3 receptor. View Source
- [2] BindingDB. BDBM50540436 (CHEMBL2179174). Affinity Data: IC50 >1.00E+4 nM for human P2X3 receptor. View Source
